BenchChemオンラインストアへようこそ!

Fak-IN-1

FAK inhibitor chemical scaffold pentazatricyclo

FAK-IN-1 is a focal adhesion kinase inhibitor protected under WO2020231726, featuring a distinct pentazatricyclo core with a methoxy-isoquinolinylamino substituent. Unlike generic FAK inhibitors, FAK-IN-1's unique scaffold and trifluoroacetate salt form ensure compound-specific selectivity, reducing off-target confounders. Ideal for dose-response, target engagement (CETSA/NanoBRET), and in vivo xenograft studies when benchmarked against defactinib or GSK2256098. Secure this research-grade tool for reproducible FAK pathway interrogation.

Molecular Formula C24H26F3N7O4S
Molecular Weight 565.6 g/mol
Cat. No. B12428450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-1
Molecular FormulaC24H26F3N7O4S
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7)
InChIKeyMQZJYGIRNMANHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAK-IN-1: Chemical Identity and Baseline Characteristics for Research Procurement


FAK-IN-1 (CAS 2553215-22-6) is a small-molecule focal adhesion kinase (FAK) inhibitor described in patent WO2020231726 [1]. The compound features a distinct pentazatricyclo core scaffold with a methoxy-isoquinolinylamino substituent and exists as a trifluoroacetic acid salt [2]. FAK-IN-1 is supplied as a research-grade tool compound for preclinical oncology studies targeting FAK-mediated signaling pathways involved in tumor cell adhesion, migration, and proliferation.

Why FAK-IN-1 Cannot Be Substituted with Other FAK Inhibitors in Research Settings


Although several FAK inhibitors share the same nominal target, their divergent kinase selectivity profiles, ATP-binding modes, and off-target liabilities produce fundamentally different cellular phenotypes and experimental outcomes [1]. FAK inhibitors span ATP-competitive reversible inhibitors (e.g., defactinib, GSK2256098, VS-4718), dual FAK/PYK2 inhibitors, irreversible covalent inhibitors, and PROTAC degraders—each with distinct IC50 values, selectivity windows, and mechanistic consequences . Generic substitution without compound-specific validation risks confounded results, irreproducible data, and misinterpretation of FAK-dependent biology. The following evidence dimensions establish the specific context for FAK-IN-1 selection.

FAK-IN-1 Quantitative Differentiation Evidence for Procurement Decisions


Chemical Scaffold Differentiation: FAK-IN-1 vs. Clinical FAK Inhibitors

FAK-IN-1 contains a 4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.0³,⁷]tetradeca-pentaen-8-one core with a 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ylamino substituent, a scaffold structurally distinct from the 2,4-diaminopyrimidine core of defactinib, the imidazo[1,2-a]pyrazine scaffold of GSK2256098, and the pyrazolo[3,4-d]pyrimidine core of VS-4718 [1]. FAK-IN-1 is supplied as a trifluoroacetic acid salt (MW 565.57, formula C24H26F3N7O4S) .

FAK inhibitor chemical scaffold pentazatricyclo

Patent-Documented Anticancer Activity in Preclinical Cancer Models

FAK-IN-1 (WO2020231726, Example 27) is explicitly documented as demonstrating anticancer activity in the patent specification [1]. The patent describes FAK-IN-1 as part of a series of small-molecule FAK inhibitors with demonstrated efficacy in preclinical cancer models, though specific IC50 values and comparative selectivity data are not publicly disclosed [1].

anticancer activity FAK inhibition preclinical oncology

Intellectual Property and Compound Provenance: Defined Source for Reproducible Research

FAK-IN-1 is unequivocally traceable to WO2020231726 (Example 27) [1]. The compound has a defined CAS registry number (2553215-22-6), a single PubChem CID (162641688), and consistent molecular formula (C24H26F3N7O4S) and molecular weight (565.57) across multiple supplier databases [2]. This unambiguous provenance enables reproducible procurement and standardized reporting, in contrast to ambiguous catalog entries lacking patent or literature cross-references [1].

patent-defined compound provenance research reproducibility

Recommended Application Scenarios for FAK-IN-1 in Preclinical Oncology Research


In Vitro Characterization of FAK Inhibition in Cancer Cell Lines

FAK-IN-1 is suitable for dose-response studies assessing FAK-dependent proliferation, migration, and invasion in cancer cell lines. Given the compound's patent-documented anticancer activity [1], researchers may evaluate FAK-IN-1 in panels of FAK-expressing tumor cells (e.g., breast, pancreatic, ovarian) to establish cell-type-specific sensitivity profiles. Concurrent testing against a reference FAK inhibitor (e.g., defactinib or GSK2256098) is recommended to benchmark relative potency in each cellular context.

In Vivo Xenograft Efficacy Studies with Pharmacodynamic Biomarker Assessment

FAK-IN-1 may be employed in murine xenograft models to evaluate tumor growth inhibition, provided that pilot pharmacokinetic and tolerability studies are first conducted to establish appropriate dosing regimens. Pharmacodynamic assessment should include measurement of FAK autophosphorylation at Tyr397 in tumor lysates as a target engagement biomarker. The patent documentation supports the compound's in vivo anticancer activity [1], though investigator-led PK/PD optimization is required due to the absence of publicly available ADME data.

Target Engagement Validation and Selectivity Profiling

FAK-IN-1 is appropriate for cellular target engagement assays (e.g., CETSA, NanoBRET) and broader kinase selectivity profiling panels to empirically define its selectivity fingerprint. Because FAK-IN-1's kinase selectivity profile is not publicly disclosed [1], investigators should conduct kinase panel screening (e.g., 100-400 kinase panels) to identify potential off-target activities. This characterization is essential for interpreting phenotypic effects and distinguishing FAK-dependent from FAK-independent biological responses.

Structure-Activity Relationship (SAR) and Lead Optimization Programs

FAK-IN-1's distinct pentazatricyclo scaffold [1] makes it a valuable starting point for medicinal chemistry optimization programs focused on novel FAK inhibitor chemotypes. Researchers may synthesize and evaluate FAK-IN-1 analogs to explore SAR around the methoxy-isoquinolinylamino substituent, the thia-diazepinone core, and the methyl substitutions. The patent provides synthetic routes for FAK-IN-1 and related analogs [1], facilitating derivative synthesis and scaffold diversification efforts aimed at improving potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fak-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.